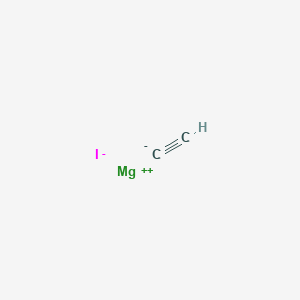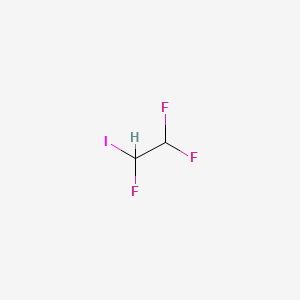![molecular formula C14H13O6- B14301431 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate CAS No. 113355-20-7](/img/structure/B14301431.png)
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acryloyloxy group, a propoxy group, and a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate typically involves the esterification reaction between 4-(6-acryloyloxy-hexyloxy)-benzoic acid and an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as enhanced mechanical strength or thermal stability.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that can encapsulate or release active agents in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Acryloyloxy-hexyloxy)-benzoic acid
- 2-(Acryloyloxy)ethyl benzoate
- 2-(Methacryloyloxy)propoxy benzoate
Uniqueness
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical propertiesIts ability to undergo polymerization and form stable esters makes it particularly valuable in materials science and biomedical research .
Propiedades
Número CAS |
113355-20-7 |
|---|---|
Fórmula molecular |
C14H13O6- |
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
2-(2-prop-2-enoyloxypropoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H14O6/c1-3-12(15)20-9(2)8-19-14(18)11-7-5-4-6-10(11)13(16)17/h3-7,9H,1,8H2,2H3,(H,16,17)/p-1 |
Clave InChI |
RTOMIYMZGQUKIW-UHFFFAOYSA-M |
SMILES canónico |
CC(COC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
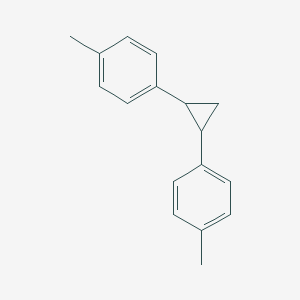
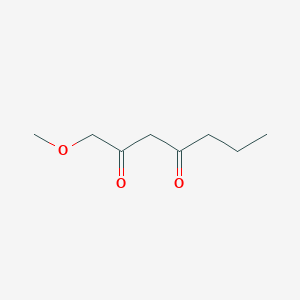
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
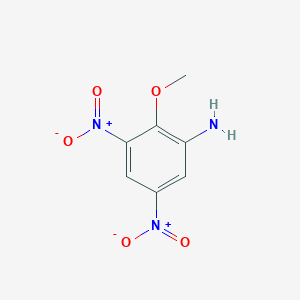

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
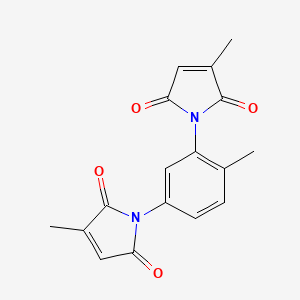
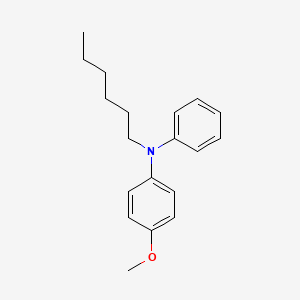

![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
